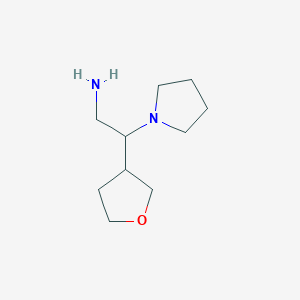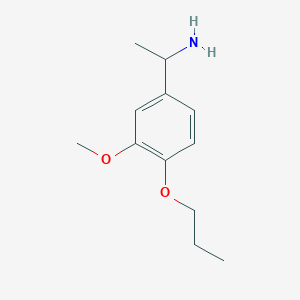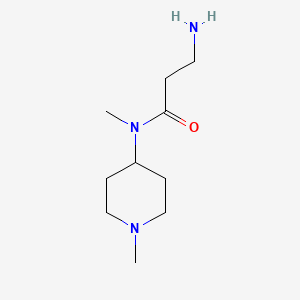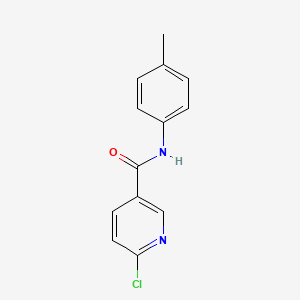![molecular formula C9H9ClO5S B6142777 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid CAS No. 23095-23-0](/img/structure/B6142777.png)
2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code or a similar identifier. For example, a related compound, “2-[4-(chlorosulfonyl)phenyl]acetic acid”, has the InChI code "1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)" . This code provides a textual representation of the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Environmental Detection and Analysis
Coupling of Molecular Imprinted Polymers for Trace Determination : A study developed a molecular imprinted polymer (MIP) for the selective trace determination of 4-chloro-2-methylphenoxy acetic acid (MCPA) in biological and environmental samples. The MIP showed high selectivity and capacity for MCPA, demonstrating its utility for sensitive environmental monitoring (Omidi et al., 2014).
Phase Transfer Microextraction Technique : Research introduced a phase transfer microextraction method coupled with GC-MS for the determination of phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water samples. This method enhanced detection sensitivity and selectivity, providing a robust analytical technique for environmental monitoring (Nuhu et al., 2012).
Degradation and Adsorption
Adsorption and Degradation in Soils : A review focused on the adsorption and degradation rates of phenoxyalkanoic acid herbicides, including MCPA, in soils to assess their potential for groundwater contamination. The findings suggest that MCPA shows relatively low potential for leaching into groundwater, highlighting the importance of understanding these processes for environmental protection (Paszko et al., 2016).
Photocatalytic Oxidation for Herbicide Degradation : A study investigated the photocatalytic decomposition of MCPA in water using TiO2, revealing insights into the intermediates formed during the process. This research provides a foundation for developing effective methods for removing such contaminants from water sources (Topalov et al., 2001).
Wirkmechanismus
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa)
Mode of Action
Based on its structural similarity to phenoxy herbicides, it might act by mimicking the auxin growth hormone, leading to rapid, uncontrolled growth . The chlorosulfonyl group might play a role in the electrophilic aromatic substitution reaction .
Biochemical Pathways
If it acts similarly to phenoxy herbicides, it might affect the auxin signaling pathway, leading to uncontrolled growth and eventual cell death .
Result of Action
If it acts similarly to phenoxy herbicides, it might cause rapid, uncontrolled growth in cells, leading to their eventual death .
Eigenschaften
IUPAC Name |
2-(4-chlorosulfonyl-2-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCINLXKBUPEILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chlorosulfonyl)-2-methylphenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)


![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)


![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)



![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
